TERT-BUTYL (2S,4R)-4-HYDROXY-2-(5-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE
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Overview
Description
TERT-BUTYL (2S,4R)-4-HYDROXY-2-(5-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE is a complex organic compound that features a pyrrolidine ring, an imidazole moiety, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2S,4R)-4-HYDROXY-2-(5-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Imidazole Moiety: This step often involves the use of imidazole derivatives and coupling reactions.
Boronate Ester Formation: The boronate ester group can be introduced using pinacolborane or similar reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions may target the imidazole ring or other functional groups.
Substitution: The boronate ester group is particularly reactive in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions involving the boronate ester group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various aryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in cross-coupling reactions .
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound also features aromatic rings and is used in the synthesis of high-performance polymers.
Bromine Compounds: These compounds share some reactivity patterns with the boronate ester group, particularly in substitution reactions.
Uniqueness
What sets TERT-BUTYL (2S,4R)-4-HYDROXY-2-(5-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE apart is its combination of a pyrrolidine ring, an imidazole moiety, and a boronate ester group
Properties
Molecular Formula |
C24H34BN3O5 |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-4-hydroxy-2-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C24H34BN3O5/c1-22(2,3)31-21(30)28-14-17(29)12-19(28)20-26-13-18(27-20)15-8-10-16(11-9-15)25-32-23(4,5)24(6,7)33-25/h8-11,13,17,19,29H,12,14H2,1-7H3,(H,26,27)/t17-,19+/m1/s1 |
InChI Key |
OBFQIHAMVSTLRF-MJGOQNOKSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)[C@@H]4C[C@H](CN4C(=O)OC(C)(C)C)O |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)C4CC(CN4C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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